6-fluoro-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
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Overview
Description
6-fluoro-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one is a complex organic compound that belongs to the class of steroids. This compound is characterized by its unique structure, which includes a fluorine atom at the 6th position and a hydroxyl group at the 17th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one involves multiple steps, including the introduction of the fluorine atom and the hydroxyl group. One common method involves the fluorination of a precursor steroid compound followed by hydroxylation at the 17th position. The reaction conditions typically require the use of specific reagents and catalysts to achieve the desired modifications .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
6-fluoro-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 17th position can be oxidized to form a ketone.
Reduction: The compound can undergo reduction reactions to modify its functional groups.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific modifications made to the compound. For example, oxidation of the hydroxyl group results in the formation of a ketone, while substitution reactions can introduce new functional groups .
Scientific Research Applications
6-fluoro-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the effects of fluorination and hydroxylation on steroid structures.
Biology: The compound is studied for its potential biological activity, including its interactions with various receptors and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of hormonal disorders.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-fluoro-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one involves its interaction with specific molecular targets, such as androgen receptors. The compound binds to these receptors, modulating their activity and influencing various biological pathways. This interaction can lead to changes in gene expression and cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
- (8S,9S,10R,11S,13S,14S,17S)-11,17-Dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Uniqueness
The presence of the fluorine atom at the 6th position and the hydroxyl group at the 17th position makes 6-fluoro-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one unique compared to other similar compounds. These modifications can significantly influence its biological activity and chemical properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
850-66-8 |
---|---|
Molecular Formula |
C20H29FO2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
6-fluoro-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H29FO2/c1-18-7-4-12(22)10-16(18)17(21)11-13-14(18)5-8-19(2)15(13)6-9-20(19,3)23/h10,13-15,17,23H,4-9,11H2,1-3H3 |
InChI Key |
RSPVYDFKEFBSTK-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(=O)C=C1C(CC3C2CCC4(C3CCC4(C)O)C)F |
Origin of Product |
United States |
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